molecular formula C13H18N2O B15201706 N-(4-(Piperidin-2-yl)phenyl)acetamide

N-(4-(Piperidin-2-yl)phenyl)acetamide

Cat. No.: B15201706
M. Wt: 218.29 g/mol
InChI Key: BDWZOPMIJLPUGZ-UHFFFAOYSA-N
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Description

N-(4-(Piperidin-2-yl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a piperidin-2-yl group. This structural motif combines the pharmacophoric acetamide group (common in analgesics like paracetamol) with a piperidine moiety, which is frequently observed in bioactive molecules targeting neurological and inflammatory pathways. Piperidine-containing compounds are known to interact with receptors such as opioid or sodium channels, making this compound of interest for pain management research .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-piperidin-2-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16)

InChI Key

BDWZOPMIJLPUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Piperidin-2-yl)phenyl)acetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(Piperidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives, their substituents, pharmacological activities, and key findings:

Compound Name Key Substituents Pharmacological Activity Potency/Findings References
N-(4-(Piperidin-2-yl)phenyl)acetamide Piperidin-2-yl at phenyl para-position Hypothesized analgesic/sodium channel modulation (based on analogs) Data limited; structural similarity to bioactive analogs suggests potential efficacy.
N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl-sulfonyl at phenyl para-position Analgesic Superior to paracetamol in pain models; anti-hypernociceptive activity.
N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (H) Benzyloxy-piperidinyl-triazine linkage Sodium channel inhibition (tetrodotoxin-sensitive) Reduced spontaneous firing in C-fiber nociceptors; formalin pain model efficacy.
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Hydroxy at phenyl para-position Analgesic, antipyretic Standard reference drug; metabolized to toxic intermediates (e.g., chloro derivatives).
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) Chalcone-nitrophenyl at acetamide para-position Antinociceptive 32–34× more potent than aspirin/paracetamol in writhing test; effective in formalin test.
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 4-Methylpiperazinyl at phenyl para-position Not specified (pharmaceutical intermediate) Structural similarity to kinase inhibitors; potential CNS applications.
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide 4-Chloro-benzenesulfonyl at phenyl para-position Not specified (sulfonamide class) Enhanced solubility and bioavailability due to sulfonyl group.

Key Structural Variations and Their Impact

Piperidine/Piperazine Modifications :

  • The substitution of piperidine with a methylpiperazine group (e.g., compound 35 in ) introduces a sulfonamide linker, enhancing analgesic activity. This modification likely improves receptor binding or pharmacokinetics.
  • Compound H () incorporates a benzyloxy-piperidinyl group linked to a triazine ring, enabling sodium channel blockade. The triazine core may stabilize interactions with channel isoforms.

Chalcone Hybrids: Compound 6 () demonstrates that introducing a chalcone moiety (α,β-unsaturated ketone) significantly enhances antinociceptive potency. The electron-withdrawing nitro group on the chalcone likely augments target engagement.

Metabolic and Toxicological Profiles: Paracetamol derivatives with halogen substituents (e.g., compounds 4–6 in ) are identified as photodegradation products.

Sulfonamide vs. Acetamide Linkers :

  • Sulfonamide-containing derivatives (e.g., ) exhibit improved solubility and bioavailability compared to simple acetamides. This aligns with broader trends in drug design favoring sulfonamides for CNS penetration.

Mechanistic Insights

  • Sodium Channel Modulation: Compounds like H () inhibit tetrodotoxin-sensitive sodium channels, reducing nociceptor firing. This mechanism is distinct from cyclooxygenase inhibition (paracetamol’s primary action) and may offer advantages in neuropathic pain.
  • Chalcone Derivatives: The antinociceptive activity of compound 6 () involves capsaicin receptor (TRPV1) antagonism, illustrating how structural hybridization can diversify target engagement.

Biological Activity

N-(4-(Piperidin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2OC_{13}H_{18}N_2O and a molecular weight of 218.29 g/mol. The compound features a piperidine ring linked to a phenyl group and an acetamide moiety, which is characteristic of many biologically active compounds.

Property Value
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Functional GroupsPiperidine, Acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. This reaction is usually conducted under reflux conditions in solvents such as dichloromethane or ethanol. Purification methods like recrystallization or column chromatography are employed to isolate the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Analgesic Properties : The compound has been studied for its interaction with opioid receptors, suggesting potential analgesic effects through modulation of pain pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections.
  • Anticancer Potential : Investigations into its anticancer activity have shown promise, although further studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes, thus contributing to its analgesic and anti-inflammatory effects.
  • Receptor Modulation : Its structure allows for selective binding to certain receptors, which can lead to diverse pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives similar to this compound:

  • A study evaluating a series of piperidine derivatives found that modifications in their structure significantly affected their affinity for opioid receptors and their analgesic efficacy .
  • Another investigation reported that compounds with similar piperidine structures exhibited promising antimalarial activity against Plasmodium falciparum, highlighting the versatility of piperidine derivatives in drug development .

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